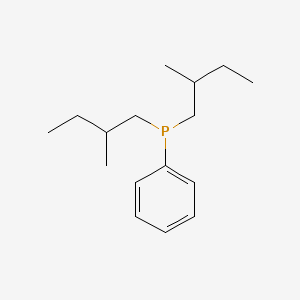

Bis(2-methylbutyl)(phenyl)phosphane

Description

Bis(2-methylbutyl)(phenyl)phosphane is a tertiary phosphane ligand featuring a central phosphorus atom bonded to two 2-methylbutyl (branched alkyl) groups and one phenyl (aryl) group. This mixed alkyl/aryl substitution imparts unique electronic and steric properties, making it a versatile ligand in coordination chemistry and catalysis. The 2-methylbutyl groups contribute significant steric bulk and electron-donating inductive effects, while the phenyl group introduces moderate electron-withdrawing resonance effects. Such a balance is critical in modulating metal-ligand interactions in transition-metal complexes.

Properties

CAS No. |

54665-48-4 |

|---|---|

Molecular Formula |

C16H27P |

Molecular Weight |

250.36 g/mol |

IUPAC Name |

bis(2-methylbutyl)-phenylphosphane |

InChI |

InChI=1S/C16H27P/c1-5-14(3)12-17(13-15(4)6-2)16-10-8-7-9-11-16/h7-11,14-15H,5-6,12-13H2,1-4H3 |

InChI Key |

IAUNCXRXPFMJEO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CP(CC(C)CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylbutyl)(phenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodiphenylphosphine with 2-methylbutylmagnesium bromide can yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically stirred at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of Bis(2-methylbutyl)(phenyl)phosphane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylbutyl)(phenyl)phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.

Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Coordination: Transition metal salts, such as palladium chloride or platinum chloride, are commonly used to form metal-phosphine complexes.

Major Products Formed

Phosphine Oxides: Formed through oxidation reactions.

Substituted Phosphines: Formed through nucleophilic substitution reactions.

Metal-Phosphine Complexes: Formed through coordination with transition metals.

Scientific Research Applications

Bis(2-methylbutyl)(phenyl)phosphane has several scientific research applications, including:

Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as hydrogenation and cross-coupling reactions.

Organic Synthesis: The compound is employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Bis(2-methylbutyl)(phenyl)phosphane primarily involves its ability to act as a ligand for transition metals. The phosphorus atom donates its lone pair of electrons to the metal center, forming a coordinate bond. This interaction can stabilize the metal center and enhance its catalytic activity. The compound can also undergo oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles .

Comparison with Similar Compounds

Comparison with Similar Phosphane Compounds

Steric and Electronic Properties

Steric Effects:

- Cone Angle : The cone angle (a measure of steric bulk) of Bis(2-methylbutyl)(phenyl)phosphane is expected to be intermediate between fully alkyl-substituted phosphanes (e.g., tri-2-methylbutylphosphane) and aryl-dominated analogs (e.g., triphenylphosphane). For example:

Electronic Effects:

- Tolman Electronic Parameter (TEP): Electron-donating alkyl groups lower the TEP (enhanced σ-donation), while aryl groups raise it. PPh₃: TEP ≈ 2069 cm⁻¹ (moderate donor). Triethylphosphane (PEt₃): TEP ≈ 2056 cm⁻¹ (stronger donor). Bis(2-methylbutyl)(phenyl)phosphane: Estimated TEP ~2060–2065 cm⁻¹, stronger than PPh₃ but weaker than PEt₃.

Structural Analogues and Derivatives

Aryl-Alkyl Hybrid Phosphanes:

- Bis(2-methoxyphenyl)(phenyl)phosphine selenide (): Features methoxy-substituted aryl groups, which introduce electron-withdrawing effects (TEP ~2075 cm⁻¹) and a cone angle of 176.0° . Compared to the target compound, the methoxy groups reduce electron donation but increase steric hindrance.

- Diphenyl(2-pyridyl)phosphane (): Pyridyl substituents provide π-accepting ability, altering metal-ligand bonding dynamics. Such ligands are weaker σ-donors but stronger π-acceptors than alkyl/aryl hybrids .

Pure Alkyl or Aryl Phosphanes:

- Tris(2-methylbutyl)phosphane : Higher lipophilicity and steric bulk but stronger σ-donation. Ideal for stabilizing low-coordinate metal centers.

Metal Complex Stability:

- The mixed alkyl/aryl substitution in Bis(2-methylbutyl)(phenyl)phosphane enhances metal complex stability compared to purely alkylated ligands, which may suffer from oxidative degradation. For example, gold(I) complexes with bis-phosphane ligands (e.g., [Au(dppe)₂]⁺) show improved stability when aryl groups are partially replaced by alkyl chains () .

Catalytic Performance:

- In cross-coupling reactions, ligands with balanced steric/electronic profiles (like Bis(2-methylbutyl)(phenyl)phosphane) can prevent metal aggregation while maintaining catalytic activity. Comparable ligands, such as PCy₃ (tricyclohexylphosphane), are often too bulky for certain substrates.

Data Tables

Table 1: Comparative Steric and Electronic Parameters

| Compound | Cone Angle (°) | TEP (cm⁻¹) | logP |

|---|---|---|---|

| Triphenylphosphane (PPh₃) | 160 | 2069 | 4.5 |

| Tris(2-methylbutyl)phosphane | >180 | ~2058 | 6.2 |

| Bis(2-methylbutyl)(phenyl)phosphane | ~172 | ~2063 | 5.4 |

| Bis(2-methoxyphenyl)(phenyl)phosphine selenide | 176.0 | 2075 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.